molecular formula C23H21ClF3N5O4S3 B2446608 N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 392299-32-0

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2446608
CAS No.: 392299-32-0
M. Wt: 620.08
InChI Key: AABHTRKBCYHPMK-UHFFFAOYSA-N
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Description

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H21ClF3N5O4S3 and its molecular weight is 620.08. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3N5O4S3/c24-17-9-6-15(23(25,26)27)12-18(17)28-19(33)13-37-22-31-30-21(38-22)29-20(34)14-4-7-16(8-5-14)39(35,36)32-10-2-1-3-11-32/h4-9,12H,1-3,10-11,13H2,(H,28,33)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABHTRKBCYHPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide is a complex compound that incorporates a thiadiazole moiety, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and other pharmacological effects.

Chemical Structure

The compound features:

  • A thiadiazole ring which is known for its diverse biological activities.
  • A piperidine sulfonamide group that may enhance its pharmacological profile.
  • A trifluoromethyl-substituted phenyl moiety that can influence lipophilicity and receptor binding.

1. Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
4iMCF-72.32
4fHepG25.36
IIIMCF-70.08

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against breast adenocarcinoma and hepatocellular carcinoma cells.

2. Receptor Interactions

Thiadiazole derivatives are known to interact with various receptors, notably adenosine receptors. Structure-activity relationship (SAR) studies reveal that modifications to the thiadiazole and adjacent aromatic rings can significantly affect receptor affinity.

  • Adenosine A1 and A3 Receptors : Certain thiadiazole derivatives have been identified as potent antagonists at these receptors, with K(i) values in the nanomolar range, indicating strong binding affinity .

3. Antimicrobial Activity

The compound's structural analogs have also been evaluated for antimicrobial properties. Thiadiazole derivatives demonstrated comparable antimicrobial activities to standard antibiotics like ciprofloxacin .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of thiadiazole-based compounds against MCF-7 cells, it was found that substituting different moieties on the piperidine ring significantly enhanced antitumor activity. The most effective compound had an IC50 of 2.32 µg/mL, indicating a robust potential for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Compounds derived from similar scaffolds have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The enzyme inhibition profiles suggest potential applications in treating conditions like Alzheimer’s disease .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with a thiadiazole core can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • A study demonstrated that certain thiadiazole derivatives exhibited promising anticancer activity against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. The compound 2g , for example, showed an IC50 value of 2.44 µM against LoVo cells, indicating strong anti-proliferative effects and minimal toxicity in preliminary toxicity assays using Daphnia magna as a model organism .
  • Another investigation into a series of thiadiazole derivatives highlighted their ability to induce apoptosis and modulate cell cycle dynamics in cancer cells, suggesting mechanisms through which these compounds exert their anticancer effects .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is another significant area of application. The compound's structural features suggest it may interact effectively with microbial targets.

Case Studies and Findings

  • Research has shown that certain thiadiazole derivatives possess antimicrobial properties comparable to standard antibiotics like ciprofloxacin. This includes activity against both bacterial and fungal strains, indicating a broad spectrum of efficacy .
  • A specific study focused on the synthesis of novel thiadiazole compounds revealed their effectiveness against various pathogens, with some exhibiting greater efficacy than conventional treatments .

Mechanistic Insights

Understanding the mechanisms through which thiadiazole derivatives exert their biological effects is crucial for optimizing their therapeutic potential.

Molecular Interaction Studies

  • Quantum mechanical modeling and spectroscopic techniques have been employed to elucidate the interaction mechanisms between thiadiazole derivatives and biological targets. For instance, studies involving fluorescence spectroscopy have indicated that these compounds can significantly alter the behavior of antibiotic molecules like Amphotericin B, enhancing their clinical efficacy while reducing toxicity .
  • The use of molecular docking studies has provided insights into the binding affinities and interactions between thiadiazole compounds and target proteins, facilitating the design of more effective derivatives .

Synthesis and Characterization

The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide involves multi-step reactions that have been optimized to improve yields and purity.

Synthesis Techniques

  • Various synthetic routes have been explored to create thiadiazole derivatives with specific substitutions that enhance their biological activity. These routes often involve reactions with piperidine and other amine components to introduce sulfonamide functionalities .

Q & A

Q. How can the synthesis of this compound be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the thiadiazole core, sulfanyl group introduction, and sulfonamide coupling. Key optimizations include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, dichloromethane) for nucleophilic substitution steps .
  • Temperature Control: Maintain reflux conditions (~80–100°C) during cyclization to prevent side reactions .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (>95% purity) .
  • Monitoring: Track reaction progress via TLC (Rf ~0.3–0.5) or HPLC (retention time ~8–12 min) .
ParameterOptimal ConditionImpact on Yield/Purity
Reaction Time12–24 hoursReduces incomplete intermediates
CatalystK₂CO₃ or NaHEnhances nucleophilicity
WorkupAcid-base extractionRemoves unreacted amines

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer: A combination of techniques is required:

  • ¹H/¹³C NMR: Confirm substituent integration (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹³C) and piperidine sulfonamide protons (δ ~3.0–3.5 ppm) .
  • IR Spectroscopy: Identify carbamoyl (C=O stretch ~1680 cm⁻¹) and sulfonamide (S=O stretch ~1150–1300 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error .

Common Pitfalls:

  • Overlapping signals in crowded aromatic regions (δ 7.0–8.5 ppm) may require 2D NMR (COSY, HSQC) .
  • Trace solvent residues can skew HRMS; ensure thorough drying .

Advanced Research Questions

Q. How can structural modifications enhance target-specific bioactivity?

Methodological Answer: Focus on substituent effects guided by computational and empirical

  • Piperidine Sulfonamide: Replace with morpholine or thiomorpholine to modulate lipophilicity (ClogP ±0.5) and membrane permeability .
  • Trifluoromethyl Group: Substitute with nitro or cyano groups to alter electronic effects (Hammett σ values: CF₃ = 0.54, NO₂ = 0.78) and binding affinity .
  • Thiadiazole Core: Introduce electron-withdrawing groups (e.g., Cl, F) at position 5 to stabilize π-π stacking with enzyme active sites .

Case Study: Analogues with 4-fluorobenzyl sulfonyl (replacing piperidine) showed 3× higher inhibition of SphK1 kinase (IC₅₀ = 0.8 µM vs. 2.5 µM for parent compound) .

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer: Discrepancies often arise from assay conditions or off-target effects:

  • Assay Validation: Use orthogonal methods (e.g., SPR for binding vs. cell-based viability assays) .
  • Buffer Optimization: Test varying pH (6.5–7.5) and ionic strength to mimic physiological conditions .
  • Metabolic Stability: Assess liver microsome stability (e.g., t½ in human microsomes) to rule out rapid degradation .

Example: Inconsistent IC₅₀ values against EGFR (2–10 µM) were traced to DMSO concentration variations (>1% reduced activity by 40%) .

Q. What strategies elucidate the mechanism of action against enzyme targets?

Methodological Answer: Integrate biochemical and structural approaches:

  • Kinetic Studies: Measure kcat/Km under varying substrate concentrations to identify competitive/non-competitive inhibition .
  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase IX) to map binding interactions .
  • Mutagenesis: Introduce point mutations (e.g., Asp → Ala in catalytic sites) to confirm critical residues .

Key Finding: The trifluoromethylphenyl group forms hydrophobic contacts with Phe456 in the ATP-binding pocket of kinases, explaining >50% activity loss in Phe456Ala mutants .

Q. How to address spectral data inconsistencies during characterization?

Methodological Answer: Contradictions in NMR/IR data may stem from tautomerism or impurities:

  • Variable Temperature NMR: Identify tautomers (e.g., thione-thiol equilibria in thiadiazoles) by analyzing shifts at 25°C vs. 60°C .
  • Heteronuclear Experiments: Use ¹⁹F NMR to resolve overlapping signals from trifluoromethyl groups .
  • Recrystallization: Purify via slow evaporation (acetonitrile/water) to obtain single crystals for XRD validation .

Example: Aromatic proton splitting (δ 7.2–7.4 ppm) initially attributed to impurities was later confirmed as rotamers via NOESY .

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